Cas no 63132-83-2 (Sulfamide, N'-(4-fluorophenyl)-N,N-dimethyl-)
63132-83-2 structure
Product Name:Sulfamide, N'-(4-fluorophenyl)-N,N-dimethyl-
CAS No:63132-83-2
MF:C8H11FN2O2S
MW:218.248543977737
CID:4082292
PubChem ID:842731
Update Time:2025-04-22
Sulfamide, N'-(4-fluorophenyl)-N,N-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- Sulfamide, N'-(4-fluorophenyl)-N,N-dimethyl-
- N'-(4-fluorophenyl)-N,N-dimethylsulfamide
- [(4-fluorophenyl)sulfamoyl]dimethylamine
- Z57744684
- AG-690/15442522
- CCG-355717
- 1-(dimethylsulfamoylamino)-4-fluoro-benzene
- AKOS000646581
- 63132-83-2
- F3083-0163
- 1-(dimethylsulfamoylamino)-4-fluorobenzene
-
- Inchi: 1S/C8H11FN2O2S/c1-11(2)14(12,13)10-8-5-3-7(9)4-6-8/h3-6,10H,1-2H3
- InChI Key: RCXGXGLHRACFCR-UHFFFAOYSA-N
- SMILES: S(=O)(=O)(N(C)C)NC1=CC=C(C=C1)F
Computed Properties
- Exact Mass: 218.05252693Da
- Monoisotopic Mass: 218.05252693Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 266
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 57.8Ų
Sulfamide, N'-(4-fluorophenyl)-N,N-dimethyl- Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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